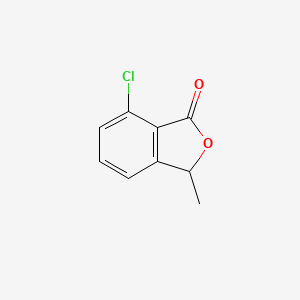

7-Chloro-3-methylphthalide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

7-chloro-3-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H7ClO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,1H3 |

InChI Key |

DHAOTNJITXINRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C(=CC=C2)Cl)C(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 3 Methylphthalide and Its Analogs

Stereoselective and Enantioselective Synthesis of 3-Substituted Phthalides

The creation of a chiral center at the 3-position of the phthalide (B148349) ring is a critical aspect in the synthesis of many biologically active compounds. Various strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Chemoenzymatic Approaches for Chiral Phthalides

Chemoenzymatic methods offer a powerful tool for the synthesis of chiral molecules, leveraging the high stereoselectivity of enzymes. A notable example is the synthesis of (S)-3-methylphthalides through the bioreduction of 2-acetylbenzonitriles. This process has been shown to be highly dependent on pH, with acidic conditions being crucial to prevent undesirable side reactions. Baker's yeast has been identified as an effective biocatalyst, demonstrating high stereoselectivity in this transformation. Following the enzymatic reduction, a simple acid treatment of the reaction mixture yields enantiopure (S)-3-methylphthalides in moderate to excellent yields. nih.gov Vanadium-dependent haloperoxidases have also been explored for the selective synthesis of diverse halo-compounds, suggesting a potential avenue for the chemoenzymatic synthesis of chiral halophthalides. researchgate.net

Asymmetric Reduction and Cyclization Strategies

Asymmetric reduction of a carbonyl group at the 2-position of a benzene (B151609) ring, followed by in-situ lactonization, is a common and effective strategy for the synthesis of chiral 3-substituted phthalides. The use of chiral reducing agents, such as ethanol-modified lithium aluminium hydride-sugar complexes, has been shown to produce optically active alcohols with up to 70% optical purity, predominantly with the R-configuration. core.ac.uk Another approach involves the asymmetric bioreduction of C=C bonds using enoate reductases from the 'old yellow enzyme' family, which has been successfully applied to the synthesis of (R)-3-hydroxy-2-methylpropanoate and its derivatives. These enzymatic reductions can offer high enantioselectivity and are a green alternative to traditional chemical methods.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of complex molecules, including 3-substituted phthalides. Rhodium-catalyzed cascade reactions involving the addition and cyclization of benzimidates with aldehydes have been developed for the synthesis of 3-aryl phthalides with good functional group tolerance. nih.gov Furthermore, transition metal-catalyzed C-H bond activation has emerged as an innovative strategy. For instance, ruthenium-catalyzed annulative coupling of benzoic acids and electrophilic alkenes allows for the synthesis of 3-substituted phthalides. nih.govrsc.org This method is particularly useful as it can tolerate dihalogenated substrates, which are not accessible by other direct methods. nih.gov Cobalt-catalyzed [2+2+2] cycloaddition reactions also represent a powerful method for constructing substituted benzene derivatives, which can serve as precursors to isobenzofuranones. hhu.de

Regioselective Chlorination Strategies for the 7-Position of Phthalides

Introducing a chlorine atom specifically at the 7-position of the phthalide ring is a challenging task due to the multiple reactive sites on the aromatic ring. Direct electrophilic aromatic substitution often leads to a mixture of isomers. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Historically, the chlorination of phthalide has been investigated, but these methods often lack regioselectivity, yielding mixtures of products including phthalyl chloride and monochlorophthalide, without specific control for the 7-position. A 1936 patent describes a process for the chlorination of phthalide at high temperatures, followed by hydrolysis to phthalaldehydic acid, but this process is not regioselective for the 7-position. google.com

Modern approaches to achieve regioselectivity often rely on directing group strategies coupled with transition metal-catalyzed C-H activation. While not specifically demonstrated on the phthalide system for 7-chlorination, palladium-catalyzed C-H activation has been successfully used for the regioselective halogenation of other heterocyclic systems like 1,4-benzodiazepinones. morressier.com These methods utilize an internal directing group to guide the halogenating agent to a specific ortho-position. The application of such a strategy to a suitably functionalized phthalide precursor could potentially achieve the desired 7-chlorination. For instance, a directing group at the 6-position could facilitate chlorination at the adjacent C7 position. Photocatalytic C-H chlorination using corrole (B1231805) chelated post-transition metal complexes is another emerging area that could offer new possibilities for regioselective halogenation. dntb.gov.ua

Controlled Methylation at the 3-Position of Phthalide Scaffolds

The introduction of a methyl group at the 3-position of the phthalide scaffold can be achieved through several synthetic routes, often starting from precursors where the 3-position is functionalized to accept a methyl group.

One classical yet effective method is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc metal to form a zinc enolate, which then reacts with an aldehyde or ketone. thermofisher.comadichemistry.comwikipedia.orgjk-sci.comorganic-chemistry.org In the context of 7-chloro-3-methylphthalide synthesis, a 2-formyl-3-chlorobenzoic acid derivative could react with an α-halo propionate (B1217596) ester in the presence of zinc to form a β-hydroxy ester, which would then undergo cyclization to the desired 3-methylphthalide.

Another powerful method involves the use of organocuprates (Gilman reagents) . These reagents are known to react with acid chlorides to selectively form ketones, stopping at the single addition stage, unlike more reactive Grignard or organolithium reagents. youtube.commasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com A synthetic strategy could involve the conversion of a 2-carboxy-3-chlorobenzoyl chloride to the corresponding ketone by reaction with a methyl organocuprate. Subsequent reduction of the ketone and cyclization would yield the 3-methylphthalide.

Furthermore, transition metal-catalyzed C-H methylation is a rapidly developing field that could offer a direct route. Cobalt-catalyzed C-H methylation has been demonstrated for late-stage functionalization of complex molecules, offering excellent functional group tolerance. rsc.orgmorressier.com Applying such a methodology to a 7-chlorophthalide (B1362497) precursor could potentially install the methyl group directly at the 3-position, although this specific transformation has not been reported.

Multicomponent Reactions Leading to Substituted Phthalides

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. hhu.deresearchgate.net While specific MCRs leading directly to this compound are not well-documented, several MCRs have been developed for the synthesis of structurally related phthalimides and isoindolinones, which share the core phthalide skeleton.

For example, a one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide under catalyst-free conditions yields 3-oxoisoindolin-1-ylphosphine oxides. rsc.org Another approach involves an ultrasound-promoted one-pot multicomponent reaction for the synthesis of substituted phthalimides. hhu.de These examples highlight the potential of MCRs to rapidly assemble the core phthalide structure with various substituents.

A hypothetical MCR for the synthesis of this compound could involve the reaction of a 3-chlorophthalic anhydride (B1165640) derivative, a methyl-containing component, and a reducing agent in a one-pot process. The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of compounds.

Total Synthesis Strategies Employing Phthalide Intermediates

The construction of the intricate tetracycline (B611298) framework often relies on convergent strategies where key fragments of the molecule are synthesized independently and then coupled. Phthalide derivatives have proven to be valuable precursors for the D-ring of the tetracycline nucleus. The reactivity of the phthalide system, particularly the ability to generate a stabilized anion at the 3-position, allows for its participation in various carbon-carbon bond-forming reactions, enabling the annulation of the C-ring onto a pre-existing AB-ring system.

Phthalide Intermediates in Tetracycline Synthesis

The utility of phthalide anions as nucleophilic partners in the synthesis of naphthalene (B1677914) derivatives, which serve as precursors to the CD-ring system of tetracyclines, has been well-documented. nih.gov In these strategies, the phthalide is deprotonated at the benzylic C-3 position to form a nucleophilic anion. This anion can then undergo a Michael-type addition to an appropriate acceptor, such as a cyclohexenone derivative, which represents the A-ring synthon. Subsequent intramolecular cyclization and aromatization lead to the formation of the naphthacenone core of the tetracycline molecule. nih.gov

While the general principle of using phthalide intermediates is established, the specific application of This compound in published total syntheses of tetracycline or its direct analogs is not prominently documented in the scientific literature. However, the structural features of this particular phthalide derivative suggest its potential as a precursor for introducing specific substitution patterns onto the tetracycline D-ring. The chloro substituent at the 7-position could be retained in the final tetracycline analog, potentially influencing its biological activity. The methyl group at the 3-position would direct the initial bond formation and become a substituent on the resulting tetracycline scaffold.

The hypothetical application of this compound in a tetracycline synthesis would likely follow a reaction pathway similar to that of other 3-substituted phthalides. The key steps would involve:

Deprotonation: Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), would generate the corresponding stabilized anion at the 3-position.

Michael Addition: The resulting anion would then be reacted with a suitable Michael acceptor, typically an enone representing the A-ring of the tetracycline.

Cyclization and Aromatization: An intramolecular aldol (B89426) condensation or a similar cyclization reaction, followed by dehydration, would lead to the formation of the C-ring and the aromatic D-ring of the tetracycline precursor.

The presence of the chloro group on the phthalide ring is of particular interest. Halogenated tetracyclines, such as chlortetracycline (B606653) (Aureomycin), are well-known and potent antibiotics. google.com Therefore, the use of this compound as a building block could provide a direct route to novel 7-chlorotetracycline analogs.

Below is a data table summarizing the general synthetic utility of phthalide intermediates in the context of tetracycline synthesis, based on analogous reactions.

| Intermediate Type | Key Reaction | Resulting Structure | Potential for Tetracycline Synthesis |

| 3-Substituted Phthalide Anion | Michael Addition | 3,3-Disubstituted Phthalide | Formation of the CD-ring fragment |

| Phthalide Anion | Annulation with Cyclohexenones | Naphthoate Esters | Precursors to the tetracyclene core |

It is important to note that while the synthetic strategies utilizing phthalide intermediates are powerful, the specific examples detailing the use of this compound remain to be extensively reported in peer-reviewed literature. The exploration of this and other substituted phthalides could open new avenues for the synthesis of a diverse range of tetracycline analogs with potentially enhanced pharmacological profiles.

Chemical Transformations and Reaction Pathways of 7 Chloro 3 Methylphthalide

Nucleophilic Additions and Substitutions on the Lactone Moiety

The lactone moiety in 7-chloro-3-methylphthalide contains a highly electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. These reactions typically proceed via a tetrahedral intermediate, which can then collapse to yield a variety of products, often resulting in the opening of the lactone ring.

Strong nucleophiles, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl group. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would likely lead to the formation of a diol after an acidic workup. The initial nucleophilic attack opens the lactone ring, and a second equivalent of the Grignard reagent can then attack the newly formed ketone.

Reduction of the lactone can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would also result in the opening of the lactone ring to furnish a diol, specifically 2-(1-hydroxyethyl)-3-chlorobenzyl alcohol. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters and lactones.

Other nucleophiles, such as amines (aminolysis), can also react with the lactone. This process would lead to the formation of an amide. For example, reaction with methylamine (B109427) would yield N-methyl-2-(1-hydroxyethyl)-3-chlorobenzamide. The general mechanism for these nucleophilic acyl substitutions involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the alkoxide portion of the ester.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | 2-(1-hydroxyethyl)-3-chlorobenzyl alcohol | Reduction |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | 2-(1,1-dihydroxyethyl)-3-chlorotoluene | Grignard Reaction |

| Amine | Methylamine (CH₃NH₂) | N-methyl-2-(1-hydroxyethyl)-3-chlorobenzamide | Aminolysis |

Electrophilic Aromatic Substitutions on the Chlorinated Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity of the ring is influenced by the existing substituents. The chlorine atom is an ortho-, para-directing deactivator, while the alkyl-lactone substituent is also generally considered to be deactivating and will direct incoming electrophiles. The interplay of these two groups will determine the position of further substitution.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. sigmaaldrich.commasterorganicchemistry.com For this compound, the directing effects of the chloro and the lactone-containing alkyl group need to be considered. The chlorine at position 7 will direct incoming electrophiles to its ortho (position 6) and para (position 4) positions. The phthalide (B148349) substituent at position 3 will primarily direct to its ortho positions (positions 4 and 2, though position 2 is part of the lactone ring) and its para position (position 6). Therefore, positions 4 and 6 are the most likely sites for electrophilic attack.

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 7-chloro-3-methyl-4-nitrophthalide and 7-chloro-3-methyl-6-nitrophthalide. Similarly, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would produce the corresponding acetylated derivatives at positions 4 and 6. sigmaaldrich.commasterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 7-chloro-3-methyl-4-nitrophthalide, 7-chloro-3-methyl-6-nitrophthalide |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid, this compound-6-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 4-bromo-7-chloro-3-methylphthalide, 6-bromo-7-chloro-3-methylphthalide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-acetyl-7-chloro-3-methylphthalide, 6-acetyl-7-chloro-3-methylphthalide |

Radical Reactions and Halogenation Adjacent to the Lactone

The methyl group at the C-3 position is benzylic and, therefore, susceptible to free radical reactions, particularly halogenation. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or UV light, are commonly used for the selective bromination of benzylic positions. wikipedia.orgyoutube.com

In the case of this compound, reaction with NBS would be expected to introduce a bromine atom onto the methyl group, yielding 7-chloro-3-(bromomethyl)phthalide. This transformation proceeds via a free radical chain mechanism. masterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN or benzoyl peroxide), CCl₄, heat | 7-chloro-3-(bromomethyl)phthalide |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator, heat | 7-chloro-3-(chloromethyl)phthalide |

Ring-Opening and Ring-Closing Processes of the Phthalide Heterocycle

The phthalide heterocycle can undergo ring-opening reactions under both basic and acidic conditions. Basic hydrolysis, for instance with aqueous sodium hydroxide, would lead to the saponification of the lactone to form the corresponding carboxylate salt of 2-chloro-6-(1-hydroxyethyl)benzoic acid. Subsequent acidification would then yield the carboxylic acid itself.

Acid-catalyzed ring-opening can also occur, particularly in the presence of a nucleophilic solvent like an alcohol. For example, heating this compound in methanol (B129727) with a catalytic amount of a strong acid would likely result in the formation of the methyl ester of 2-chloro-6-(1-hydroxyethyl)benzoic acid.

The reverse reaction, ring-closing, is a key step in the synthesis of phthalides. For example, the reduction of the corresponding 2-chloro-6-formylbenzoic acid derivative could lead to the formation of the phthalide ring system through intramolecular cyclization.

| Condition | Reagents | Product |

| Basic Hydrolysis | 1. NaOH(aq), heat 2. H₃O⁺ | 2-chloro-6-(1-hydroxyethyl)benzoic acid |

| Acid-catalyzed Alcoholysis | CH₃OH, H⁺, heat | Methyl 2-chloro-6-(1-hydroxyethyl)benzoate |

Transformations Involving the Methyl Group at C-3

Beyond the radical halogenation discussed previously, the methyl group at the C-3 position can undergo other transformations. Oxidation of the methyl group is a potential reaction pathway. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the methyl group. However, such harsh conditions might also affect other parts of the molecule, leading to a mixture of products or degradation.

Condensation reactions involving the methyl group are also conceivable, particularly if the C-H bonds can be activated. For instance, deprotonation of the benzylic proton with a strong base could generate a carbanion, which could then react with an electrophile like an aldehyde in an aldol-type condensation. However, the acidity of this proton is not exceptionally high, so a very strong base would be required.

| Reaction Type | Reagents | Potential Product |

| Radical Halogenation | N-Bromosuccinimide (NBS), initiator | 7-chloro-3-(bromomethyl)phthalide |

| Oxidation (Forced) | KMnO₄, heat | 7-chloro-1-oxo-1,3-dihydroisobenzofuran-3-carboxylic acid |

| Condensation (hypothetical) | 1. Strong base (e.g., LDA) 2. Benzaldehyde | 7-chloro-3-(2-hydroxy-2-phenylethyl)isobenzofuran-1(3H)-one |

Mechanistic Investigations of Chemical Reactions Involving 7 Chloro 3 Methylphthalide

Elucidation of Reaction Mechanisms and Intermediates

The reactions of 7-chloro-3-methylphthalide are dictated by the electrophilic nature of the carbonyl carbon and the potential for reactions at the aromatic ring and the methyl group at the 3-position.

Nucleophilic Acyl Substitution: The lactone ring is susceptible to nucleophilic attack at the carbonyl carbon. This typically proceeds through a tetrahedral intermediate. The 7-chloro substituent, being an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted 3-methylphthalide. The reaction with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the opening of the lactone ring to form a diol after an initial addition, followed by a second equivalent of the nucleophile attacking the initially formed ketone. With less reactive nucleophiles, such as amines or alcohols under catalytic conditions, ring-opening would result in the formation of the corresponding amides or esters of 2-(1-hydroxyethyl)-3-chlorobenzoic acid.

Reactions at the 3-Position: The hydrogen atoms on the methyl group at the 3-position are benzylic and can be abstracted under radical conditions or deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the functionalization of the methyl group. The stability of this benzylic carbanion would be influenced by the electronic effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution. The directing effects of the existing substituents (chloro, and the lactone ring) will determine the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the lactone ring, being part of an ester, is a deactivating meta-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at positions 4 and 6.

A plausible intermediate in many of these reactions is the tetrahedral intermediate formed at the carbonyl carbon during nucleophilic attack. For reactions involving the methyl group, a benzylic radical or carbanion would be the key intermediate.

| Reaction Type | Key Intermediates | Expected Influence of Substituents |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | The 7-chloro group increases the electrophilicity of the carbonyl carbon, accelerating the reaction. |

| Reaction at C3-Methyl Group | Benzylic Radical/Carbanion | The stability of the intermediate is influenced by the electronic nature of the aromatic ring. |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium ion) | The chloro and lactone groups direct incoming electrophiles to specific positions on the aromatic ring. |

Catalytic Cycle Analysis in Metal-Mediated Transformations

While specific catalytic cycles for this compound are not detailed in the literature, analogous reactions with related compounds provide insight into potential metal-mediated transformations. Palladium- and rhodium-catalyzed reactions are common for the synthesis and functionalization of phthalides. rsc.orgnih.govnih.govnih.gov

A hypothetical catalytic cycle for a palladium-catalyzed cross-coupling reaction at the 7-position (C-Cl bond) could involve the following steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond at the 7-position.

The efficiency of such a cycle would be influenced by the nature of the ligands on the palladium catalyst and the reactivity of the C-Cl bond, which is generally less reactive than C-Br or C-I bonds in oxidative addition steps.

| Catalyst | Plausible Reaction | Key Catalytic Steps |

| Palladium(0) | Suzuki or Stille coupling at the C-Cl bond | Oxidative Addition, Transmetalation, Reductive Elimination |

| Rhodium(I) | C-H activation and annulation reactions | C-H Activation, Migratory Insertion, Reductive Elimination |

Photochemical Reaction Mechanisms

The photochemical behavior of this compound would be governed by the absorption of UV light by the aromatic chromophore. Aromatic lactones can undergo various photochemical reactions, including decarbonylation, rearrangement, and cleavage of the lactone ring.

Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, several reaction pathways are possible:

Norrish Type I Cleavage: Homolytic cleavage of the C-O bond of the lactone could lead to a diradical intermediate. This intermediate could then undergo decarbonylation (loss of CO) to form a benzofuran (B130515) derivative or other rearrangement products.

Photo-Fries Rearrangement: Migration of the acyl group to the aromatic ring could potentially occur, although this is more common for aryl esters than for lactones.

Photosensitized Reactions: In the presence of a photosensitizer, energy transfer can occur to populate the triplet state of the phthalide (B148349), leading to reactions that are characteristic of the triplet excited state.

The presence of the chloro and methyl substituents would be expected to influence the photophysical properties of the molecule, such as the lifetime and energy of the excited states, and thus affect the efficiency and outcome of the photochemical reactions. For instance, the heavy chlorine atom could enhance the rate of intersystem crossing.

| Photochemical Process | Potential Intermediates | Potential Products |

| Norrish Type I Cleavage | Diradical | Decarbonylated products, rearranged isomers |

| Intersystem Crossing | Triplet excited state | Products from triplet state reactivity |

Kinetic and Thermodynamic Studies of Phthalide Reactivity

Kinetics: The rate of nucleophilic attack on the carbonyl carbon would be expected to be faster for this compound than for the unsubstituted 3-methylphthalide due to the electron-withdrawing effect of the chlorine atom. This can be quantified by measuring the second-order rate constants for reactions with various nucleophiles. For example, the rate of hydrolysis or aminolysis could be monitored spectrophotometrically.

Thermodynamics: The stability of the lactone ring can be assessed by the equilibrium constant for its hydrolysis. The hydrolysis of lactones is a reversible reaction, and the position of the equilibrium depends on the stability of the lactone relative to the corresponding hydroxy acid. The electron-withdrawing chloro group might slightly favor the ring-opened form by stabilizing the resulting carboxylate, thus shifting the equilibrium towards the hydroxy acid compared to the non-chlorinated analog.

The following table provides hypothetical comparative data to illustrate the expected trends based on the electronic effects of the substituents.

| Compound | Relative Rate of Hydrolysis (krel) | Equilibrium Constant for Hydrolysis (Keq) |

| 3-Methylphthalide | 1 | < 1 |

| This compound | > 1 | Slightly larger than for 3-methylphthalide |

| 7-Nitro-3-methylphthalide | >> 1 | Larger than for this compound |

This table illustrates that a stronger electron-withdrawing group at the 7-position would be expected to increase both the rate and the equilibrium constant for hydrolysis.

Computational Chemistry and Theoretical Modeling of 7 Chloro 3 Methylphthalide

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of 7-chloro-3-methylphthalide can be thoroughly investigated using quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose. DFT, in particular, is widely used due to its balance of accuracy and computational cost.

These calculations would provide a detailed picture of the molecule's geometry, electron distribution, and molecular orbitals. Key parameters that can be determined include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In a computational study of a quinoline derivative, (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's chemical behavior and reactivity. rjptonline.org A similar approach for this compound would elucidate the influence of the chloro and methyl substituents on the electronic properties of the phthalide (B148349) core.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Phthalide Analog (Note: This data is hypothetical and serves to illustrate the typical output of electronic structure calculations.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the phthalide ring system |

| LUMO | -1.2 | Primarily distributed over the carbonyl group and benzene (B151609) ring |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to predict its reactivity in various transformations, such as nucleophilic substitution at the benzylic position or reactions involving the lactone ring.

The process involves:

Mapping the Potential Energy Surface (PES): The PES is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the lowest energy pathways for a reaction.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Its structure and energy are critical for determining the reaction's activation energy and, consequently, its rate.

Computational studies have been used to investigate the reaction mechanisms of various organic reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.netresearchgate.net For example, DFT calculations could be employed to model the hydrolysis of the lactone ring in this compound, identifying the transition state for the tetrahedral intermediate formation and the subsequent ring opening.

Spectroscopic Property Predictions and Validation

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for confirming the structure of a newly synthesized compound or for assigning signals in complex spectra.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govnrel.govbris.ac.ukchemrxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By comparing the calculated chemical shifts with experimental data, the structure and stereochemistry of a molecule can be confirmed. This approach has been successfully used for the structural elucidation of phthalide analogs. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectra can be used to assign the vibrational modes of the molecule and to understand the effects of substituents on its vibrational properties. Studies on other chloro-substituted aromatic compounds have demonstrated the accuracy of DFT in predicting vibrational spectra. nih.govmdpi.com

Table 2: Example of Predicted vs. Experimental 13C NMR Chemical Shifts for a Phthalide Analog (Note: This table illustrates the comparison used for structural validation. Data is for a related phthalide analog.) nih.govresearchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 170.2 | 169.8 |

| C3 | 85.1 | 84.7 |

| C3a | 50.5 | 50.1 |

| C4 | 135.8 | 135.5 |

| C5 | 125.4 | 125.1 |

| C6 | 130.1 | 129.8 |

| C7 | 128.9 | 128.5 |

| C7a | 145.3 | 145.0 |

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's dynamics and conformational flexibility.

For this compound, MD simulations could be used to:

Explore the Conformational Landscape: The methyl group at the 3-position can exist in different orientations. MD simulations can explore the relative energies of these conformers and the energy barriers between them.

Study Solvent Effects: By including solvent molecules in the simulation, the effect of the environment on the molecule's structure and dynamics can be investigated.

Simulate Interactions with Biomolecules: If this compound has biological activity, MD simulations can be used to model its interaction with a target protein or enzyme, providing insights into its mechanism of action.

While specific MD studies on this compound are not available, the methodology has been widely applied to understand the conformational changes in various molecular systems. nih.gov

Theoretical Basis of Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational chemistry plays a key role in QSAR by providing a wide range of molecular descriptors that can be used to build these correlations.

For a series of analogs of this compound, a QSAR study would involve:

Calculating Molecular Descriptors: A variety of electronic, steric, and hydrophobic descriptors would be calculated for each molecule in the series. These can include parameters derived from DFT calculations such as HOMO/LUMO energies, dipole moment, and atomic charges.

Developing a QSAR Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Validating the Model: The predictive power of the QSAR model is assessed using statistical validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. QSAR studies on other chlorinated heterocyclic compounds have successfully identified key structural features responsible for their biological activity. nih.gov

Applications of 7 Chloro 3 Methylphthalide in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Phthalides, in general, are recognized as valuable intermediates in the creation of complex organic molecules and natural products. researchgate.net Their structural framework is a component of numerous biologically significant compounds. The synthetic utility of the phthalide (B148349) skeleton often involves reactions at the C3 position and modifications on the aromatic ring. While it can be inferred that 7-Chloro-3-methylphthalide could serve as a building block for more complex structures, specific examples of its use as a key intermediate in multi-step syntheses were not identified in the available research. The presence of the chlorine atom at the C7 position offers a potential site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, which could, in principle, allow for its incorporation into larger, more complex molecular architectures. However, documented instances of this application are scarce.

Development of New Synthetic Methodologies Leveraging Phthalide Reactivity

The development of novel synthetic methodologies often relies on understanding and exploiting the inherent reactivity of a particular molecular scaffold. For the phthalide ring system, reactions can target the carbonyl group, the C3 position, or the aromatic carbons. researchgate.net Researchers have developed numerous strategies for synthesizing racemic and chiral 3-substituted phthalides, underscoring their importance in organic synthesis. researchgate.net

Despite the general interest in phthalide chemistry, specific research detailing the development of new synthetic methods that uniquely leverage the reactivity of this compound is not prominent. The electronic effect of the electron-withdrawing chlorine atom on the aromatic ring and the stereocenter at the C3 position could potentially be exploited for regioselective and stereoselective transformations. Methodologies that might be applicable include:

| Potential Reaction Type | Description |

| Metal-catalyzed Cross-Coupling | The chlorine atom at C7 could serve as a handle for reactions like Suzuki, Heck, or Buchwald-Hartwig amination to build complexity. |

| Directed ortho-Metalation (DoM) | The chloro or lactone carbonyl group could direct lithiation to an adjacent position on the aromatic ring for further functionalization. |

| Enolate Chemistry | Deprotonation at the C3 position could generate an enolate for subsequent alkylation or aldol (B89426) reactions, though this is less common for 3-alkyl substituted phthalides. |

While these represent plausible synthetic avenues, dedicated studies to develop and optimize such methodologies using this compound as the model substrate are not described in the surveyed literature.

Precursor for Structurally Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.gov Scaffolds derived from natural products are often used to create libraries of related compounds with diverse functionalities, aiming to identify new bioactive molecules. researchgate.net A precursor like this compound possesses several features that could make it a candidate for library synthesis: a defined three-dimensional structure, multiple points for diversification (the C7-chloro position and potential modifications of the lactone or methyl group), and membership in a biologically relevant class of compounds. researchgate.netnih.gov

However, there is no specific evidence in the reviewed literature that this compound has been utilized as a starting scaffold for the generation of structurally diverse chemical libraries. The process would typically involve parallel synthesis, where the core molecule is reacted with a variety of building blocks to produce a large number of distinct products for biological evaluation. The absence of such reports suggests this specific compound may not have been widely adopted for this purpose to date.

Utility in the Synthesis of Polyaromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.net Their synthesis is a significant area of research due to their applications in materials science and their presence as environmental pollutants. researchgate.netrsc.org Synthetic strategies for PAHs often involve annulation reactions, where new rings are fused onto an existing aromatic system. rsc.org

Phthalides and related anhydrides can sometimes be used as precursors in reactions that build larger aromatic systems, such as Diels-Alder reactions or Friedel-Crafts acylations followed by cyclization. researchgate.net In principle, this compound could be envisioned as a synthon in a multi-step sequence to construct a specific PAH. For instance, the phthalide could undergo a ring-opening and subsequent cyclization/aromatization cascade to form a new fused ring. Nevertheless, a review of synthetic methodologies for PAHs did not yield any examples where this compound was specifically employed as a precursor. The current body of literature focuses on other well-established methods for PAH synthesis. rsc.orgrsc.orgrsc.org

Mechanistic Biological Investigations of 7 Chloro 3 Methylphthalide and Phthalide Analogs Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies have been instrumental in understanding the mechanistic underpinnings of the biological activity of phthalide (B148349) analogs. These studies systematically modify the chemical structure of the phthalide scaffold to identify key functional groups and structural features responsible for their biological effects, such as antifungal activity.

Research into phthalide derivatives has shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their antifungal efficacy. For instance, the introduction of a chloro or bromo group at the 4-position of a related series of compounds was found to be beneficial for improving activity against a range of fungi. researchgate.net The ether group has also been identified as a highly sensitive structural moiety affecting the activity of certain antifungal compounds. researchgate.net

In a study on nicotinamide (B372718) derivatives with structural similarities, modifications to various positions of the molecule led to significant changes in antifungal potency. Replacement of a meta-isopropyl group with other alkyl groups, or substitution of a methylthio group with other functionalities, generally resulted in decreased activity, highlighting the specific structural requirements for optimal biological effect. mdpi.com

The following table summarizes the impact of structural modifications on the antifungal activity of various phthalide and related analogs, as reported in different studies.

| Compound Series | Structural Modification | Impact on Antifungal Activity | Reference Fungi |

| Trialkylamine derivatives containing a triazole moiety | Introduction of 4-Cl or 4-Br on the benzene ring | Beneficial for improvement of activities | Various phytopathogenic fungi |

| Nicotinamide derivatives | Replacement of meta-isopropyl group with meta-ethyl or meta-t-butyl | Decrease in potency | Candida albicans |

| Nicotinamide derivatives | Replacement of -SMe with -OMe, -CF3, -NHMe, -NH2, or -H | Generally unfavorable for activity | Candida albicans |

These SAR studies provide valuable insights into the design of more potent phthalide-based compounds and help to identify the molecular features that are critical for their interaction with biological targets.

Molecular Interactions with Biological Macromolecules (e.g., DNA binding)

The biological effects of small molecules are often predicated on their direct interaction with biological macromolecules such as proteins and nucleic acids. For phthalide and phthalimide (B116566) analogs, investigations have explored their potential to bind to these critical cellular components.

While direct DNA binding studies for 7-Chloro-3-methylphthalide are not extensively documented, research on structurally related phthalimide derivatives has suggested that DNA can be a potential target. Some phthalimide analogs have been shown to inhibit cell replication through mechanisms that may involve DNA binding. nih.gov The planar structure of the phthalimide ring system could potentially allow for intercalation between DNA base pairs, a common mechanism for DNA-binding small molecules.

Molecular docking studies of various heterocyclic compounds containing moieties structurally similar to phthalides have been used to predict their binding affinity to DNA and specific enzymes. orientjchem.org These computational approaches help to visualize the potential interactions, such as hydrogen bonding and hydrophobic interactions, between the small molecule and the macromolecular target.

The interaction of phthalide analogs with proteins, particularly enzymes, is another key area of investigation. These interactions can be highly specific, leading to the inhibition or modulation of enzyme activity, which in turn disrupts cellular processes.

Biochemical Pathway Modulation and Enzyme Inhibition Mechanisms

The antifungal activity of certain phthalide analogs is believed to stem from their ability to modulate critical biochemical pathways and inhibit essential enzymes in fungal cells. One of the proposed mechanisms involves the induction of oxidative stress.

Studies on 3-n-butylphthalide have shown that its presence in fungal cells leads to an increased production of reactive oxygen species (ROS) by the mitochondria. nih.gov This accumulation of ROS can cause damage to the mitochondrial membrane, leading to a further release of ROS into the cytosol. The resulting oxidative stress can disrupt cellular homeostasis by damaging DNA, enzymes, and lipids, ultimately leading to cell death. nih.gov

Molecular docking studies have also been employed to identify potential enzyme targets for phthalide derivatives. For example, one study suggested that succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle, could be a potential target for a novel phthalide derivative. nih.gov Inhibition of SDH would disrupt cellular respiration and energy production, leading to a potent antifungal effect.

The table below outlines some of the proposed biochemical effects and potential enzyme targets of phthalide analogs.

| Phthalide Analog | Proposed Biochemical Effect | Potential Enzyme Target | Model Organism |

| 3-n-butylphthalide | Increased production of Reactive Oxygen Species (ROS) | Mitochondrial respiratory chain components | Candida albicans |

| Novel 1,3,4-oxadiazole/1,2,4-triazole hybrid of phthalide | Inhibition of cellular respiration | Succinate Dehydrogenase (SDH) | Valsa mali, Sclerotinia sclerotiorum |

These findings suggest that the antifungal action of phthalide analogs may be multifactorial, involving the disruption of cellular respiration, induction of oxidative stress, and potentially the inhibition of other key enzymes.

Cellular Uptake and Distribution Mechanisms in Model Systems

For any compound to exert its biological effect, it must first be able to enter the target cell. The cellular uptake and subsequent intracellular distribution of phthalide analogs are therefore critical determinants of their activity. The fungal cell wall, a structure not present in mammalian cells, presents a formidable barrier that must be overcome. frontiersin.orgresearchgate.net

The precise mechanisms of cellular uptake for this compound and its analogs in fungal cells have not been fully elucidated. However, based on the general principles of small molecule transport across biological membranes, several potential mechanisms can be considered. Passive diffusion is a likely route of entry for lipophilic compounds like many phthalides. The lipophilicity, often indicated by the log P value, can influence the rate of diffusion across the fungal cell membrane. researchgate.net

Endocytosis is another potential mechanism for the uptake of molecules into fungal cells. This process involves the engulfing of extracellular material by the cell membrane to form a vesicle that is then transported into the cell. mdpi.com While often associated with larger particles, endocytosis can also play a role in the uptake of smaller molecules.

Once inside the cell, the distribution of phthalide analogs will depend on their physicochemical properties. They may accumulate in specific organelles, such as the mitochondria, as suggested by the observed effects on mitochondrial function, or they may remain in the cytosol where they can interact with various cellular components. nih.gov Live-cell imaging techniques using fluorescently-labeled compounds could provide valuable insights into the real-time uptake and distribution of these molecules within fungal hyphae. researchgate.net

Further research is needed to specifically characterize the transporters or pathways involved in the cellular uptake of this compound and to map its subcellular localization, which will provide a more complete understanding of its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-3-methylphthalide, and how are yields optimized?

- Methodology : Common synthesis involves chlorination of 3-methylphthalide precursors using reagents like thionyl chloride or sulfuryl chloride under controlled conditions. For example, metalation strategies (e.g., directed ortho-metalation of benzamides) can introduce substituents regioselectively . Recrystallization from ethyl acetate-hexane (1:1) is a typical purification step, achieving ~80% yields when reaction parameters (temperature, stoichiometry) are optimized . Characterization via melting point comparison and NMR ensures product identity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify chlorine-induced deshielding effects and confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine.

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry when single crystals are obtainable.

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton/carbon signals, especially in crowded aromatic regions.

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values to validate structures .

- Isotopic Labeling : Introduce C or N labels at suspected reactive sites to trace bond formation/cleavage pathways .

- Multi-Lab Validation : Collaborate with independent labs to replicate spectral results, reducing instrument-specific artifacts .

Q. What experimental design strategies improve reproducibility in this compound pharmacology studies?

- Methodology :

- Dose-Response Curves : Use standardized IC/EC protocols with positive/negative controls (e.g., reference inhibitors) to minimize batch variability .

- Blinded Assays : Implement double-blinding in enzyme inhibition studies to reduce observer bias.

- Data Transparency : Share raw NMR/MS files and synthetic protocols in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can reaction mechanisms for this compound derivatization be elucidated?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reactions.

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or nucleophiles to intercept reactive intermediates .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing biological activity data of this compound analogs?

- Methodology :

- ANOVA with Post Hoc Tests : Compare mean activity across multiple derivatives; Tukey’s HSD adjusts for Type I errors.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., ClogP, molar refractivity) with bioactivity .

- Meta-Analysis : Aggregate data from published studies to identify trends (e.g., chlorine’s role in enhancing binding affinity) .

Q. How should researchers address conflicting results in solubility studies of this compound?

- Methodology :

- Standardized Solubility Protocols : Adopt USP methods with controlled pH/temperature (e.g., shake-flask technique).

- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-water) to identify formulation-friendly conditions.

- Machine Learning : Train models on existing solubility datasets to predict outliers and guide experimental prioritization .

Ethical & Reporting Standards

Q. What are the best practices for documenting synthetic procedures to ensure replicability?

- Methodology :

- Detailed Experimental Logs : Record exact reaction times, solvent batches, and equipment calibration dates.

- Supporting Information : Provide NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (CIF files) in supplementary materials .

- Ethical Data Sharing : Use repositories like Zenodo or Figshare to archive datasets, ensuring long-term accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.